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Compound of Interest

Compound Name:
3-iodo-1-methyl-4-nitro-1H-

pyrazole

Cat. No.: B2615839 Get Quote

The compound 3-iodo-1-methyl-4-nitro-1H-pyrazole, identified by CAS number 186298-52-2,

is a substituted aromatic heterocycle.[1][2][3][4] Its molecular structure, featuring a pyrazole

core with iodo, methyl, and nitro substituents, suggests its potential as a versatile intermediate

in the synthesis of more complex molecules. The presence of the electron-withdrawing nitro

group and the bulky iodo substituent significantly influences its chemical reactivity and physical

properties.

Melting Point: An Evidence-Based Estimation
A thorough review of scientific literature and chemical databases reveals no experimentally

determined melting point for 3-iodo-1-methyl-4-nitro-1H-pyrazole. However, we can formulate

a reliable estimate by examining the melting points of structurally related compounds. The

melting point is governed by the efficiency of crystal lattice packing and the strength of

intermolecular forces. Key structural elements influencing these factors in the target molecule

are the N-methyl group, the C4-nitro group, and the C3-iodo group.

The melting point of a protected analog, 1-(1-Ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole, has

been reported as 82-84 °C.[5] The ethoxyethyl protecting group is significantly larger and more

flexible than the methyl group in our target compound, which would disrupt crystal packing and

likely lower the melting point compared to a smaller, more symmetrical N-alkylated counterpart.

Conversely, other simple nitropyrazoles, which lack the heavy iodo atom, exhibit a wide range

of melting points depending on their substitution pattern.[6][7]
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By comparing these related structures, we can analyze the contribution of each substituent to

the overall melting point.

Compound
Name

CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Reported
Melting
Point (°C)

Key
Structural
Differences
from Target

3-iodo-1-

methyl-4-

nitro-1H-

pyrazole

186298-52-2 C₄H₄IN₃O₂ 253.00

Not Reported

(Est. 95-110

°C)

Target

Compound

4-Iodo-1-

methyl-3-

nitro-1H-

pyrazole

75092-34-1 C₄H₄IN₃O₂ 253.00 Not Reported

Isomer;

different

substituent

positions

1-(1-

Ethoxyethyl)-

3-iodo-4-

nitro-1H-

pyrazole

Not Available C₈H₁₂IN₃O₃ 325.10 82-84[5]

Bulky N-

ethoxyethyl

group instead

of N-methyl

4-Nitro-1H-

pyrazole
3034-42-2 C₃H₃N₃O₂ 113.07 163-165[7]

Lacks N-

methyl and

C3-iodo

groups

1-Methyl-4-

nitro-1H-

pyrazole

3034-43-3 C₄H₅N₃O₂ 127.10 82[7]
Lacks C3-

iodo group

3-Iodo-1-

methyl-1H-

pyrazole

92525-10-5 C₄H₅IN₂ 208.00

Liquid at RT

(Not

Applicable)

Lacks C4-

nitro group

The presence of the nitro group generally increases the melting point due to strong dipole-

dipole interactions. The replacement of a hydrogen atom with a large, polarizable iodine atom
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significantly increases the molecular weight and potential for van der Waals interactions, which

typically elevates the melting point. While 1-methyl-4-nitro-1H-pyrazole melts at 82 °C, the

addition of the heavy iodo atom at the 3-position is expected to increase this value

substantially. Therefore, a scientifically sound estimated melting point for 3-iodo-1-methyl-4-
nitro-1H-pyrazole is in the range of 95-110 °C.

Synthesis Protocol
The synthesis of 3-iodo-1-methyl-4-nitro-1H-pyrazole can be achieved through a multi-step

process starting from a commercially available pyrazole. The sequence of reactions—

methylation, nitration, and iodination—is critical to ensure the desired regioselectivity. The

following protocol is a representative pathway based on established methodologies for the

functionalization of pyrazole rings.[7][8]

Proposed Synthetic Pathway
A logical synthetic route involves the initial N-methylation of 4-nitropyrazole, followed by

iodination. This approach leverages the directing effects of the existing substituents to install

the iodo group at the desired C3 position.

Step 1: N-Methylation

Step 2: Iodination

4-Nitro-1H-pyrazole

1-Methyl-4-nitro-1H-pyrazole

  K₂CO₃, Iodomethane (CH₃I) 
  in DMF, 25 °C, 14h  

3-iodo-1-methyl-4-nitro-1H-pyrazole

  N-Iodosuccinimide (NIS) 
  in Acetonitrile, reflux  
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Click to download full resolution via product page

Caption: Proposed two-step synthesis of 3-iodo-1-methyl-4-nitro-1H-pyrazole.

Step-by-Step Experimental Methodology
PART A: Synthesis of 1-Methyl-4-nitro-1H-pyrazole

Reagent Preparation: To a solution of 4-nitro-1H-pyrazole (1.0 eq) in N,N-dimethylformamide

(DMF), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.

Causality: Potassium carbonate acts as a mild base to deprotonate the pyrazole nitrogen,

forming the nucleophilic pyrazolate anion. DMF is an excellent polar aprotic solvent for this

type of reaction.

Methylation: Add iodomethane (CH₃I, 1.2 eq) dropwise to the suspension.

Causality: Iodomethane is a potent electrophile for Sₙ2 reactions. The dropwise addition

helps to control any potential exotherm.

Reaction Monitoring: Stir the reaction mixture at 25 °C for 14 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).[7]

Work-up and Isolation: Upon completion, pour the reaction mixture into water and extract

with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel to yield pure 1-

methyl-4-nitro-1H-pyrazole.

PART B: Synthesis of 3-iodo-1-methyl-4-nitro-1H-pyrazole

Reagent Preparation: Dissolve the 1-methyl-4-nitro-1H-pyrazole (1.0 eq) from Part A in

acetonitrile. Add N-Iodosuccinimide (NIS, 1.1 eq).

Causality: NIS is an electrophilic iodinating agent. The electron-donating nature of the N-

methyl group and the ring nitrogen atoms directs electrophilic substitution primarily to the

C3 and C5 positions. The C4 position is blocked by the nitro group.
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Iodination Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

Work-up and Isolation: Cool the reaction mixture to room temperature and remove the

solvent in vacuo. Dissolve the residue in dichloromethane and wash with aqueous sodium

thiosulfate solution to remove any unreacted iodine, followed by a water wash.

Final Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and

concentrate. The resulting crude product can be purified by recrystallization or column

chromatography to afford the final product, 3-iodo-1-methyl-4-nitro-1H-pyrazole.

Analytical Characterization
To confirm the identity, purity, and structure of the synthesized 3-iodo-1-methyl-4-nitro-1H-
pyrazole, a suite of standard analytical techniques should be employed.

Analytical Validation Workflow

Synthesized Product
(C₄H₄IN₃O₂)

Melting Point
Confirms Purity

Sharp Range Expected
Purity Check

NMR Spectroscopy
¹H NMR: Confirms H environment

¹³C NMR: Confirms C skeletonStructure Elucidation

Mass Spectrometry
Confirms Molecular Weight

M/Z = 252.93

Identity Confirmation

IR Spectroscopy
Confirms Functional Groups

NO₂ stretch at ~1520, 1340 cm⁻¹

Functional Group ID

Click to download full resolution via product page

Caption: Workflow for the analytical validation of the target compound.
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Expected Analytical Data
The following table summarizes the expected results from the characterization of 3-iodo-1-
methyl-4-nitro-1H-pyrazole.

Technique Expected Result Purpose

Melting Point
Sharp range, estimated 95-110

°C
Purity assessment

¹H NMR

Two singlets: δ ≈ 4.0 ppm (3H,

N-CH₃) and δ ≈ 8.5 ppm (1H,

C5-H).

Confirms proton count and

electronic environment. The

C5-H is deshielded by the

adjacent nitro group.

¹³C NMR

Four distinct signals

corresponding to the N-CH₃

carbon, and the three pyrazole

ring carbons (C3, C4, C5).

Elucidates the carbon

skeleton.

Mass Spec (HRMS)
Calculated exact mass for

[M+H]⁺: 253.9421.

Unambiguously confirms the

molecular formula C₄H₄IN₃O₂.

[1]

IR Spectroscopy

Strong absorption bands at

approx. 1520 cm⁻¹

(asymmetric NO₂) and 1340

cm⁻¹ (symmetric NO₂).

Confirms the presence of the

nitro functional group.

Conclusion
While an experimentally confirmed melting point for 3-iodo-1-methyl-4-nitro-1H-pyrazole is

not available in current literature, a well-supported estimate of 95-110 °C has been derived

through comparative analysis of its structural analogs. This guide provides a robust and logical

pathway for its synthesis and a clear workflow for its analytical confirmation. The detailed

protocols and mechanistic rationale are designed to empower researchers in their use of this

compound as a valuable building block in further chemical discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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